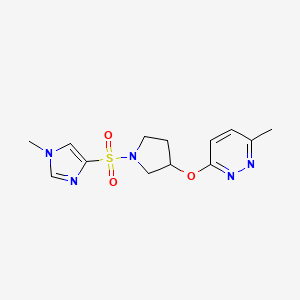

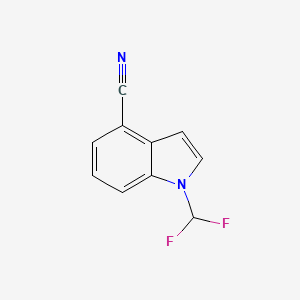

1-(difluoromethyl)-1H-indole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, indoles are commonly synthesized using methods like the Fischer indole synthesis, Madelung synthesis, or Bartoli indole synthesis. The difluoromethyl group could potentially be introduced using a difluoromethylation reagent . The carbonitrile group might be introduced through a cyanation reaction.Chemical Reactions Analysis

Indoles are reactive towards electrophilic aromatic substitution, and the presence of electron-withdrawing groups like -CF2H and -CN could direct such reactions to specific positions on the indole ring. The difluoromethyl group might also undergo reactions under certain conditions .科学的研究の応用

Novel Synthetic Methodologies

Researchers have developed various synthetic methodologies involving indole derivatives, demonstrating the versatility and utility of these compounds in organic synthesis. For instance, a study describes a DBU-catalyzed alkyne-imidate cyclization towards the synthesis of 1-alkoxypyrazino[1,2-a]indoles, employing 1-(propargyl)indol-2-carbonitriles and alcohols under microwave-assisted conditions. This process highlights the ability to create complex heterocyclic structures efficiently, showcasing the reactivity and functional group compatibility of indole derivatives in cyclization reactions (Festa et al., 2018).

Another study presents a radical perfluoroalkylation, offering easy access to 2-perfluoroalkylindol-3-imines via electron catalysis. This demonstrates the strategic incorporation of perfluoroalkyl groups into indole derivatives, potentially enhancing their physicochemical properties for various applications (Leifert et al., 2016).

Functionalization and Complex Molecule Synthesis

The copper-mediated C2-cyanation of indoles using acetonitrile as the cyanide source exemplifies a novel approach to indole functionalization. This method showcases the utility of indole derivatives as substrates for C-H activation and cyanation, leading to the construction of indole-2-carbonitriles with potential for further derivatization (Pan et al., 2013).

Additionally, the scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile highlights the importance of indole derivatives as intermediates in the synthesis of bioactive molecules. This work underlines the synthetic flexibility of indole compounds in creating structurally diverse and potentially pharmacologically relevant entities (Boros et al., 2011).

Applications in Material Science and Catalysis

Research also extends into the application of indole derivatives in material science and as catalysts. For instance, polystyrene-supported p-toluenesulfonic acid (PS/PTSA) has been used as a highly active and reusable heterogeneous Bronsted acid catalyst for the synthesis of novel 1H-indol-3-yl-4H-chromene-3-carbonitriles. This work demonstrates the potential of indole derivatives in catalysis, providing efficient and environmentally benign synthetic pathways (Reddy et al., 2016).

特性

IUPAC Name |

1-(difluoromethyl)indole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2/c11-10(12)14-5-4-8-7(6-13)2-1-3-9(8)14/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAMULGPMWDZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)C(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2965982.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)